4-(Cbz-amino)tetrahydropyran-4-carboxylic acid
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of tetrahydropyran-4-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Cbz-amino)tetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free amino acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid involves its role as a protected amino acid derivative. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)tetrahydropyran-4-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
4-(Fmoc-amino)tetrahydropyran-4-carboxylic acid: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
Uniqueness
4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)oxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12(17)14(6-8-19-9-7-14)15-13(18)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGZJANMFZSOFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598693 |
Source
|
Record name | 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138402-13-8 |
Source
|
Record name | Tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138402-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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